N,N'-bis(3-chlorophenyl)pentanediamide
Description
N,N'-bis(3-chlorophenyl)pentanediamide is a diamide derivative featuring a pentanedioic acid backbone linked to two 3-chlorophenyl groups via amide bonds. Its molecular formula is C₁₇H₁₄Cl₂N₂O₂, with a molecular weight of 349.21 g/mol. The compound is synthesized through condensation reactions between glutaryl chloride (or related diacyl chlorides) and 3-chloroaniline derivatives under controlled conditions . Its structural rigidity, conferred by the aromatic 3-chlorophenyl substituents and the central aliphatic chain, influences its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H16Cl2N2O2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N,N//'-bis(3-chlorophenyl)pentanediamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-1-6-14(10-12)20-16(22)8-3-9-17(23)21-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) |
InChI Key |
KDZZOBWWDBTOOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N,N'-bis(3-chlorophenyl)pentanediamide , highlighting differences in substituents, molecular weight, and biological activity:
Structural and Electronic Effects
Substituent Position :
- The 3-chlorophenyl group in the target compound induces steric hindrance and electron-withdrawing effects, reducing its binding affinity to cellular targets compared to 4-chlorophenyl analogs, which exhibit better planarity and higher cytotoxicity .
- 2,3-Dichlorophenyl derivatives (e.g., from ) demonstrate enhanced lipophilicity and pesticidal activity due to increased halogen density .
Chain Length and Flexibility :
- Pentanediamide (5-carbon chain) derivatives show balanced flexibility for intermolecular interactions, whereas succinamide (4-carbon) analogs (e.g., in ) exhibit tighter molecular packing via N–H⋯O hydrogen bonds .
- Hexanediamide derivatives (6-carbon chain) display reduced solubility but improved thermal stability .
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